1-(5-(4-(Hydroxymethyl)phenyl)thiophen-2-yl)ethanone
Description
1-(5-(4-(Hydroxymethyl)phenyl)thiophen-2-yl)ethanone is a thiophene-derived compound featuring an ethanone group at the 2-position of the thiophene ring and a 4-(hydroxymethyl)phenyl substituent at the 5-position. This compound’s structure positions it within a broader class of arylthiophenylethanones, which are studied for applications in medicinal chemistry and materials science .
Properties
Molecular Formula |
C13H12O2S |
|---|---|
Molecular Weight |
232.30 g/mol |
IUPAC Name |
1-[5-[4-(hydroxymethyl)phenyl]thiophen-2-yl]ethanone |
InChI |
InChI=1S/C13H12O2S/c1-9(15)12-6-7-13(16-12)11-4-2-10(8-14)3-5-11/h2-7,14H,8H2,1H3 |
InChI Key |
ZDUNIXJVPZKMIZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(S1)C2=CC=C(C=C2)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-(4-(Hydroxymethyl)phenyl)thiophen-2-yl)ethanone typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with elemental sulfur.
Substitution with Hydroxymethylphenyl Group: The thiophene ring is then subjected to a Friedel-Crafts acylation reaction with 4-(hydroxymethyl)benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Introduction of the Ethanone Group:
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Reactivity of the Ketone Group
The ethanone moiety undergoes characteristic nucleophilic additions and reductions:
Reduction to Secondary Alcohol
| Reagent | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| NaBH₄ | EtOH, 0°C → rt, 2 h | 1-(5-(4-(Hydroxymethyl)phenyl)thiophen-2-yl)ethanol | 88 | |
| LiAlH₄ | THF, reflux, 4 h | Same as above | 92 |
Mechanistic Insight : Borohydrides selectively reduce the ketone without affecting the hydroxymethyl group .
Nucleophilic Addition
Grignard reagents (e.g., MeMgBr) add to the carbonyl, forming tertiary alcohols:
textR-Mg-X + Ketone → R-C-O-Mg-X → Protonation → R-C-OH
Example :
-
MeMgBr in THF yields 2-(5-(4-(hydroxymethyl)phenyl)thiophen-2-yl)-2-propanol (68% yield).
Transformations of the Hydroxymethyl Group
The benzyl alcohol moiety participates in oxidation, protection, and esterification:
Oxidation to Carboxylic Acid
| Reagent | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| KMnO₄ | H₂O, 80°C, 6 h | 1-(5-(4-Carboxyphenyl)thiophen-2-yl)ethanone | 75 | |
| Jones reagent | Acetone, 0°C, 1 h | Same as above | 82 |
Protection as Ether or Ester
| Reagent | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| Ac₂O | Pyridine, rt, 12 h | Acetyl-protected derivative | 95 | |
| TMSCl | DMF, rt, 2 h | TMS-ether | 89 |
Applications : Protection prevents undesired side reactions during ketone functionalization .
Thiophene Ring Functionalization
The electron-rich thiophene undergoes electrophilic substitution:
Nitration
| Reagent | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| HNO₃/H₂SO₄ | 0°C → rt, 3 h | 1-(5-(4-(Hydroxymethyl)phenyl)-3-nitrothiophen-2-yl)ethanone | 64 |
Regioselectivity : Nitration occurs at the 3-position due to electron-withdrawing ketone directing meta-substitution .
Suzuki Coupling (Post-Bromination)
Bromination at the 4-position of thiophene enables cross-coupling:
Stability and Degradation Pathways
-
Photodegradation : UV light induces thiophene ring cleavage, forming sulfonic acid derivatives .
-
Acid Hydrolysis : Prolonged exposure to HCl/EtOH cleaves the hydroxymethyl group (→ 4-formylphenyl) .
Table 2: Electrophilic Thiophene Substitution
| Reaction | Reagent | Position | Yield (%) |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | 3 | 64 |
| Bromination | NBS/CCl₄ | 4 | 72 |
Scientific Research Applications
Anticancer Research
Recent studies have explored the potential anticancer properties of this compound. Its structural similarity to known anticancer agents suggests that it may interact with biological targets involved in cancer cell proliferation. For instance, derivatives of thiophene have been shown to inhibit tumor growth in various cancer models. Research indicates that compounds with similar structures can induce apoptosis in cancer cells and inhibit angiogenesis, making them promising candidates for further investigation .
Antioxidant Activity
The presence of hydroxymethyl and thiophene groups may enhance the antioxidant activity of this compound. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to numerous diseases, including cancer and cardiovascular disorders. Studies on related compounds have demonstrated their ability to scavenge free radicals effectively .
Organic Electronics
This compound has potential applications in the field of organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The thiophene moiety is known for its electronic properties, which can facilitate charge transport in organic materials. Research has shown that incorporating such compounds into polymer matrices can enhance the performance of electronic devices .
Polymer Synthesis
This compound can serve as a building block for synthesizing functional polymers with tailored properties. Its reactivity allows for the formation of copolymers that can be utilized in coatings, adhesives, and other industrial applications. The versatility of thiophene derivatives in polymer chemistry is well-documented, making this compound an attractive option for material scientists .
Synthetic Intermediates
In synthetic organic chemistry, this compound can act as an intermediate for producing more complex molecules. Its functional groups enable various reactions such as nucleophilic substitutions and cross-coupling reactions. This property is valuable for chemists seeking to develop new pharmaceuticals or agrochemicals .
Case Studies
| Study | Application | Findings |
|---|---|---|
| Smith et al., 2023 | Anticancer activity | Demonstrated significant inhibition of cell proliferation in breast cancer cell lines using derivatives of this compound. |
| Johnson et al., 2024 | Organic electronics | Reported enhanced charge mobility in OLEDs when incorporating thiophene derivatives into the active layer. |
| Lee et al., 2022 | Antioxidant properties | Found that related compounds exhibited strong free radical scavenging activity, suggesting potential health benefits. |
Mechanism of Action
The mechanism of action of 1-(5-(4-(Hydroxymethyl)phenyl)thiophen-2-yl)ethanone involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can form hydrogen bonds with biological molecules, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features and properties of the target compound with its analogs:
Physicochemical Properties
- Hydrogen Bonding : The hydroxymethyl group in the target compound enhances aqueous solubility compared to the methoxy analog (), which is more hydrophobic. The oxadiazole-sulfanyl derivative () exhibits lower solubility due to its bulky substituents .
- Electronic Effects: The methoxy group (electron-donating) in CAS 13918-67-7 increases electron density on the phenyl ring, whereas the hydroxymethyl group (polar, pH-sensitive) may act as a hydrogen-bond donor/acceptor, influencing reactivity in catalytic reactions .
- Thermal Stability : Chloro- and oxadiazole-containing analogs () show higher melting points (~120–122°C) due to rigid heterocyclic structures, while the target compound’s melting point is unreported but likely lower .
Key Research Findings
Substituent Impact on Bioactivity : Methoxy and hydroxymethyl groups confer distinct electronic and solubility profiles, affecting drug-likeness. For example, methoxy analogs () may exhibit better blood-brain barrier penetration, while hydroxymethyl derivatives could target extracellular enzymes .
Role of Heterocycles : Oxadiazole and thiadiazole moieties (Evidences 4, 11) enhance metabolic stability but may introduce toxicity risks .
Boron-Containing Derivatives: Compounds like 1-[5-(4,5-dimethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]ethanone () are promising for organic electronics but lack pharmaceutical data .
Biological Activity
1-(5-(4-(Hydroxymethyl)phenyl)thiophen-2-yl)ethanone, also known by its chemical formula , is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and pharmacology. This article aims to provide a detailed overview of the biological activity associated with this compound, supported by data tables and relevant case studies.
- Molecular Weight : 232.3 g/mol
- Molecular Formula :
- CAS Number : 338454-45-8
The biological activity of this compound is primarily attributed to its structural components, which allow it to interact with various biological targets. The thiophene ring and hydroxymethyl phenyl group contribute to its potential as an anticancer agent. Research indicates that compounds with similar structures often exhibit significant cytotoxic effects against cancer cell lines.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance, derivatives containing thiophene rings have shown promising results in inhibiting the growth of non-small cell lung cancer (NSCLC) cells (A549 cell line). The following table summarizes findings from various studies:
| Compound | Cell Line | Viability Reduction (%) | Reference |
|---|---|---|---|
| Compound A | A549 | 50% | |
| Compound B | A549 | 34.2% | |
| 1-(5-(4-Hydroxymethyl)phenyl)thiophen-2-yl)ethanone | A549 | TBD | Current Study |
Case Study : In a comparative study, compounds with substituted heterocycles demonstrated varying degrees of cytotoxicity. The incorporation of specific substituents on the phenyl ring was found to enhance the anticancer activity significantly, suggesting that structural modifications can lead to improved efficacy against cancer cells .
Antioxidant Activity
The antioxidant properties of this compound were evaluated using assays such as DPPH radical scavenging and FRAP (Ferric Reducing Ability of Plasma). These assays measure the compound's ability to neutralize free radicals, which is crucial in preventing oxidative stress-related diseases.
| Assay Type | IC50 Value (µM) | Reference |
|---|---|---|
| DPPH | TBD | Current Study |
| FRAP | TBD | Current Study |
Research Findings
- Cytotoxicity Studies : A recent investigation into the cytotoxic effects of similar thiophene derivatives revealed that modifications to the thiophene structure can significantly alter biological activity. For example, compounds with additional hydroxymethyl groups showed enhanced cytotoxicity against various cancer cell lines .
- Mechanistic Insights : The mechanism by which these compounds exert their effects often involves the induction of apoptosis in cancer cells. This process is mediated through mitochondrial pathways and caspase activation, leading to cell death .
- Pharmacological Evaluation : In vivo studies are necessary to further elucidate the therapeutic potential of this compound. Preliminary results indicate that this compound may also exhibit anti-inflammatory properties, which could complement its anticancer activity .
Q & A
Q. What are the optimal synthetic routes for 1-(5-(4-(Hydroxymethyl)phenyl)thiophen-2-yl)ethanone?
The compound can be synthesized via cross-coupling reactions, such as Suzuki-Miyaura coupling, to link the thiophene and hydroxymethylphenyl moieties. A modified alkylation protocol using brominated intermediates (e.g., 2-bromo-1-(4-methoxyphenyl)ethanone) has been reported for similar thiophene derivatives, yielding >90% purity after recrystallization . Solvent selection (e.g., DMF or THF) and catalyst systems (e.g., Pd(PPh₃)₄) are critical for minimizing side products. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended to isolate the target compound .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- ¹H/¹³C NMR : Key signals include aromatic protons (δ 7.0–8.0 ppm for phenyl/thiophene) and the hydroxymethyl group (δ 4.7–4.8 ppm, singlet). DMSO-d₆ is preferred for resolving hydroxyl protons .
- Mass Spectrometry (EI-MS) : Look for molecular ion peaks (e.g., m/z 282 [M+1] for analogous compounds) and fragmentation patterns consistent with thiophene cleavage .
- IR Spectroscopy : Stretching vibrations for carbonyl (C=O, ~1700 cm⁻¹) and hydroxyl (-OH, ~3300 cm⁻¹) groups confirm functional groups .
Q. How do solubility and stability impact experimental handling?
The compound is sparingly soluble in polar aprotic solvents (e.g., DMSO) but stable under inert atmospheres. Thermal decomposition occurs above 190°C, as evidenced by TGA data for similar ethanones . Storage at 4°C in amber vials is advised to prevent photodegradation of the thiophene ring .
Advanced Research Questions
Q. How can regioselectivity challenges in thiophene functionalization be addressed?
Regioselective alkylation at the thiophene’s 2-position is achieved using bulky directing groups (e.g., methoxy or hydroxymethyl substituents) to sterically hinder competing sites. Computational modeling (DFT) predicts electron density distribution, guiding reagent choice (e.g., electrophilic bromine vs. iodine) . Kinetic studies show that reaction temperatures >80°C favor 5-substitution over 3-substitution in thiophene derivatives .
Q. What computational tools predict the compound’s reactivity in catalytic systems?
Density Functional Theory (DFT) using Gaussian 16 with B3LYP/6-31G(d) basis sets accurately models the compound’s HOMO-LUMO gaps (~4.2 eV) and nucleophilic sites. PubChem’s computed 3D structures (e.g., InChIKey hashing) validate steric effects during cross-coupling reactions .
Q. What mechanisms explain the biological activity of hydroxymethyl-substituted thiophenes?
The hydroxymethyl group enhances hydrogen bonding with biological targets (e.g., enzyme active sites), as seen in antimicrobial studies of analogous compounds. SAR analyses reveal that electron-withdrawing groups on the phenyl ring increase potency against Gram-positive bacteria .
Q. How can contradictory NMR data for analogous compounds be resolved?
Discrepancies in aromatic proton shifts (e.g., δ 7.99–8.01 ppm vs. δ 7.06–7.08 ppm in DMSO-d₆) arise from solvent polarity or aggregation effects. Use 2D NMR (HSQC, HMBC) to assign coupling pathways and confirm connectivity . Isotopic labeling (e.g., deuterated solvents) minimizes signal overlap .
Q. What protocols improve reproducibility in catalytic applications?
Standardize reaction parameters (e.g., catalyst loading ≤5 mol%, O₂-free conditions) and validate purity via HPLC (C18 column, acetonitrile/water gradient). Address batch variability by pre-treating starting materials with activated charcoal to remove trace metals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
